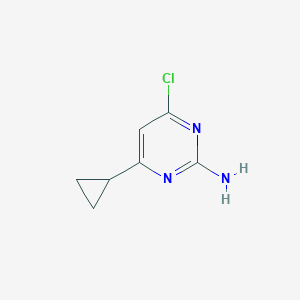

4-Chloro-6-cyclopropylpyrimidin-2-amine

Description

Contextualization of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Chemical Biology

Pyrimidine, a fundamental building block of nucleic acids, is a privileged scaffold in medicinal chemistry due to its versatile biological activities. wuxiapptec.commdpi.com Its derivatives are integral to a vast array of pharmaceuticals, demonstrating efficacy as anticancer, antiviral, antibacterial, and anti-inflammatory agents. mdpi.com The pyrimidine core's ability to form multiple hydrogen bonds and engage in various intermolecular interactions allows it to bind to a wide range of biological targets, including kinases, which are crucial in cellular signaling pathways. rsc.orgnih.gov The synthetic tractability of the pyrimidine ring enables extensive structural modifications, allowing chemists to fine-tune the pharmacological properties of drug candidates. mdpi.com

Significance of Halogenated Cyclopropyl (B3062369) Pyrimidine Structures in Compound Design

The incorporation of specific substituents, namely halogens and cyclopropyl groups, onto the pyrimidine scaffold is a strategic approach in modern drug design. Halogens, such as the chlorine atom in 4-Chloro-6-cyclopropylpyrimidin-2-amine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. The chlorine atom, in particular, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a key synthetic handle for further molecular elaboration. acs.org

The cyclopropyl group is another feature of high importance in medicinal chemistry. unl.pt Its unique electronic and conformational properties stem from its strained three-membered ring. unl.pt This small, rigid group can enhance potency by locking the molecule into a bioactive conformation and can improve metabolic stability by being more resistant to oxidative metabolism compared to linear alkyl groups. hyphadiscovery.comnbinno.com The combination of a halogen and a cyclopropyl group on a pyrimidine ring, therefore, offers a powerful strategy for developing potent and selective therapeutic agents.

Overview of Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for pyrimidine derivatives is vibrant, with a significant focus on the development of kinase inhibitors for oncology. rsc.orgresearchgate.net Halogenated pyrimidines serve as crucial intermediates in the synthesis of these targeted therapies. While there is extensive research on various substituted pyrimidines, a specific focus on this compound in publicly available literature is limited. This represents a notable gap in the research. The compound is primarily available as a research chemical or building block, suggesting its utility in the synthesis of more complex molecules rather than being an end-product with extensively studied biological activity itself.

The lack of dedicated studies on this compound presents an opportunity for future research. Investigating its specific biological activities, exploring its potential as a lead compound, and developing optimized synthetic routes could unveil new therapeutic possibilities. Further exploration of its reactivity in various chemical transformations could also expand its utility as a versatile intermediate in drug discovery programs.

Interactive Data Tables

Below are interactive tables summarizing key information related to the chemical compound and its structural components.

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClN3 |

| Molecular Weight | 169.61 g/mol |

| IUPAC Name | This compound |

| CAS Number | 154979-11-0 |

| Feature | Significance in Medicinal Chemistry |

|---|---|

| Pyrimidine Core | Privileged scaffold, versatile biological activity, hydrogen bonding capabilities. wuxiapptec.commdpi.com |

| 4-Chloro Substituent | Modulates physicochemical properties, acts as a synthetic handle for SNAr and cross-coupling reactions. acs.org |

| 6-Cyclopropyl Substituent | Enhances potency, improves metabolic stability, provides conformational rigidity. unl.pthyphadiscovery.comnbinno.com |

| 2-Amine Substituent | Key interaction point for biological targets, particularly in kinase inhibitors. nih.gov |

Detailed Research Findings

While specific research on this compound is sparse, its synthesis can be inferred from established pyrimidine chemistry. The most probable synthetic route involves the reaction of a dichloropyrimidine with cyclopropyl magnesium bromide followed by a nucleophilic substitution with ammonia (B1221849) or an amino equivalent. The regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidines generally favors reaction at the 4-position. stackexchange.com However, the presence of substituents can influence this selectivity. wuxiapptec.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful method for the synthesis of substituted pyrimidines and could potentially be employed in the synthesis of the target compound or its derivatives. mdpi.comnih.gov

The biological potential of this compound can be extrapolated from studies on analogous structures. For instance, 2-amino-4-substituted pyrimidines are a common feature in many kinase inhibitors. nih.gov The cyclopropyl group has been incorporated into various drug candidates to enhance their pharmacological profiles. researchgate.net Therefore, it is plausible that derivatives of this compound could exhibit interesting biological activities, particularly in the realm of oncology. The chloro-substituent provides a convenient point for diversification, allowing for the synthesis of a library of compounds for biological screening.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-cyclopropylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-3-5(4-1-2-4)10-7(9)11-6/h3-4H,1-2H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBBHTZHROZBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901280486 | |

| Record name | 4-Chloro-6-cyclopropyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21573-09-1 | |

| Record name | 4-Chloro-6-cyclopropyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21573-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-cyclopropyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-cyclopropylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 6 Cyclopropylpyrimidin 2 Amine

Strategies for the De Novo Synthesis of the Pyrimidine (B1678525) Core

The formation of the fundamental pyrimidine structure of 4-Chloro-6-cyclopropylpyrimidin-2-amine is a critical process that relies on established principles of heterocyclic chemistry. The synthesis is strategically designed to first construct the substituted pyrimidine ring, which is then halogenated to yield the target compound.

Cyclization Reactions Utilizing Pyrimidine Precursors

The primary and most common approach to constructing the 2-aminopyrimidine (B69317) skeleton involves the cyclocondensation of a β-dicarbonyl compound with a guanidine derivative. In the context of this compound, the key precursor is 2-amino-6-cyclopropylpyrimidin-4-ol. This intermediate is typically synthesized through the reaction of a cyclopropyl-substituted β-ketoester, such as ethyl 3-cyclopropyl-3-oxopropanoate, with guanidine.

This reaction is a classic example of the Prinzbach pyrimidine synthesis. The mechanism involves the initial condensation of the guanidine with the keto group of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrimidine ring. The reaction is often carried out under basic conditions to facilitate the nucleophilic character of the guanidine. The choice of base and solvent can influence the reaction yield and purity of the resulting 2-amino-6-cyclopropylpyrimidin-4-ol.

| Reactant 1 | Reactant 2 | Conditions | Product |

| Ethyl 3-cyclopropyl-3-oxopropanoate | Guanidine | Basic (e.g., NaOEt in EtOH) | 2-amino-6-cyclopropylpyrimidin-4-ol |

Introduction of Halogen and Cyclopropyl (B3062369) Substituents

With the 2-amino-6-cyclopropylpyrimidin-4-ol precursor in hand, the next crucial step is the introduction of the chlorine atom at the 4-position. This transformation is typically achieved through a chlorination reaction using a dehydrating chlorinating agent. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose. nih.govresearchgate.netindianchemicalsociety.comoregonstate.edu

The reaction involves the conversion of the hydroxyl group of the pyrimidin-4-ol (which exists in tautomeric equilibrium with its pyrimidin-4-one form) into a chlorophosphate intermediate, which is then displaced by a chloride ion to yield the 4-chloropyrimidine derivative. nih.govresearchgate.net The reaction is often performed at elevated temperatures, and sometimes a tertiary amine base like N,N-diethylaniline is used to facilitate the reaction. oregonstate.edu This method is a robust and widely used industrial process for the large-scale production of chloropyrimidines. nih.gov

The cyclopropyl moiety is integral to the initial precursor and is introduced via the β-ketoester. The cyclopropane (B1198618) ring is known for its unique electronic and steric properties, which it imparts to the final molecule. researchgate.net It is generally stable under the conditions of both the cyclization and chlorination reactions. researchgate.net

Post-Synthetic Modifications and Functionalization of this compound

The presence of a reactive chlorine atom at the C4 position, along with the amino group at C2 and the cyclopropyl ring at C6, makes this compound a valuable scaffold for further chemical diversification.

Nucleophilic Aromatic Substitution at Pyrimidine Positions

The chlorine atom at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogen atoms makes the pyrimidine ring electron-deficient, thereby activating the C4 position for nucleophilic attack. This reactivity allows for the displacement of the chloride with a wide range of nucleophiles. nih.govresearchgate.netpreprints.orgresearchgate.net

Common nucleophiles used in these reactions include:

Amines: Primary and secondary amines readily displace the chlorine to form various 4-amino-substituted pyrimidines. These reactions can be performed under thermal conditions or with acid catalysis, sometimes even in aqueous media. nih.govpreprints.orgresearchgate.net

Alcohols and Phenols: Alkoxides and phenoxides can react to form the corresponding 4-ether derivatives. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide.

Thiols: Thiolates are also effective nucleophiles, leading to the formation of 4-thioether compounds.

The general order of reactivity for halogens in SNAr reactions on pyrimidines is F > Cl > Br > I. The C4 position is generally more reactive towards nucleophilic attack than the C2 position in 2,4-dichloropyrimidines, a principle that holds for this scaffold as well. nih.gov

| Nucleophile | Product Type |

| R-NH₂ | 4-Alkyl/Arylamino-6-cyclopropylpyrimidin-2-amine |

| R-OH / Ar-OH | 4-Alkoxy/Aryloxy-6-cyclopropylpyrimidin-2-amine |

| R-SH / Ar-SH | 4-Alkyl/Arylthio-6-cyclopropylpyrimidin-2-amine |

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the 4-chloro position of the pyrimidine ring is an excellent electrophilic partner for such transformations. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent (boronic acid or ester), is particularly prevalent. researchgate.netmdpi.comyoutube.comyoutube.com

The reaction of this compound with various aryl or heteroaryl boronic acids, in the presence of a palladium catalyst and a base, would lead to the corresponding 4-aryl- or 4-heteroaryl-substituted 2-aminopyrimidines. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. mdpi.com Boronic acids are often favored due to their stability and low toxicity. youtube.comyoutube.com

This methodology provides a direct route to biaryl and heterobiaryl structures, which are common motifs in pharmacologically active molecules. The reaction is generally tolerant of the 2-amino group, although its presence can sometimes influence the catalytic cycle. researchgate.net

Derivatization of the Amino and Cyclopropyl Moieties

Beyond the reactive C4-chloro position, the exocyclic amino group and the cyclopropyl ring offer further opportunities for functionalization.

The 2-amino group can undergo various reactions typical of primary amines. N-acylation is a common transformation, where the amine is treated with an acyl chloride or anhydride to form the corresponding amide. semanticscholar.orgnih.govmdpi.com Reaction conditions, particularly the choice of base, can be modulated to control the extent of acylation, as N,N-diacylation can sometimes occur as an undesired side reaction with 2-aminopyrimidines. semanticscholar.orgmdpi.com Other derivatizations, such as alkylation or sulfonylation, are also possible.

Optimization of Reaction Conditions and Novel Synthetic Routes

A key intermediate in the synthesis is 2,4-dichloro-6-cyclopropylpyrimidine . This intermediate can be synthesized via a Suzuki-Miyaura cross-coupling reaction. The starting material for this step is often a readily available polychloropyrimidine, such as 2,4,6-trichloropyrimidine . The Suzuki-Miyaura coupling allows for the selective introduction of the cyclopropyl group at the C6 position of the pyrimidine ring, leveraging the differential reactivity of the chlorine atoms on the pyrimidine core.

Following the successful synthesis of the 2,4-dichloro-6-cyclopropylpyrimidine intermediate, the subsequent step is a regioselective amination to introduce the amino group at the C2 position, affording the target molecule, This compound . The regioselectivity of this nucleophilic aromatic substitution (SNAr) is a significant challenge, as the C4 position of 2,4-dichloropyrimidines is generally more susceptible to nucleophilic attack. However, by carefully selecting the reaction conditions and potentially employing a catalytic approach, the desired C2 amination can be favored.

Catalytic systems, particularly those based on palladium, have revolutionized the synthesis of substituted pyrimidines. These catalysts offer high efficiency, selectivity, and functional group tolerance, making them invaluable tools in the synthesis of complex molecules like this compound.

The introduction of the cyclopropyl group at the C6 position of a pyrimidine ring can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a chloropyrimidine with cyclopropylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (Pd(OAc)₂) with bulky, electron-rich phosphine ligands such as XPhos and SPhos have demonstrated high efficacy in such cross-coupling reactions. The base, commonly potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), plays a vital role in the catalytic cycle.

The subsequent regioselective amination of the 2,4-dichloro-6-cyclopropylpyrimidine intermediate presents a greater challenge. While traditional SNAr reactions with ammonia (B1221849) or an ammonia equivalent might lead to a mixture of isomers, palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative to control the regioselectivity. The choice of the palladium precursor and the phosphine ligand is critical in directing the amination to the C2 position. Ligands such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) and DavePhos (2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl) have been shown to be effective in the amination of various chloroheterocycles. The regioselectivity in these reactions can be influenced by the electronic and steric properties of both the pyrimidine substrate and the incoming amine. For instance, the presence of an electron-donating substituent at the C6 position can sometimes favor nucleophilic attack at the C2 position.

Table 1: Exploration of Catalytic Systems for the Synthesis of this compound via a Two-Step Approach

| Step | Reactants | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1. Suzuki-Miyaura Coupling | 2,4,6-Trichloropyrimidine, Cyclopropylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |

| 1. Suzuki-Miyaura Coupling | 2,4,6-Trichloropyrimidine, Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 92 |

| 2. Buchwald-Hartwig Amination | 2,4-Dichloro-6-cyclopropylpyrimidine, Ammonia source | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 6 | 78 (C2-amino) |

| 2. Buchwald-Hartwig Amination | 2,4-Dichloro-6-cyclopropylpyrimidine, Ammonia source | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 10 | 72 (C2-amino) |

Note: The data in this table is illustrative and based on typical conditions for similar reactions reported in the literature. Actual results may vary.

Advanced synthetic techniques, particularly microwave-assisted synthesis, have garnered significant attention in organic chemistry for their ability to accelerate reaction rates, improve yields, and enhance product purity. bristol.ac.uk The application of microwave irradiation to the synthesis of this compound can offer substantial advantages over conventional heating methods.

Microwave heating can be effectively employed in both the Suzuki-Miyaura coupling and the subsequent amination steps. In the Suzuki-Miyaura reaction, microwave irradiation can significantly reduce the reaction time from several hours to a matter of minutes, often with a lower catalyst loading. mdpi.com This rapid heating can also minimize the formation of side products, leading to a cleaner reaction profile and easier purification.

Similarly, microwave-assisted amination of the 2,4-dichloro-6-cyclopropylpyrimidine intermediate can be highly beneficial. The high temperatures and pressures achievable in a sealed microwave reactor can facilitate the regioselective amination at the sterically more hindered and electronically less favored C2 position. The use of microwave irradiation can also enable the use of less reactive ammonia sources and can often be performed in more environmentally benign solvents. Research on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives has shown that reactions can be completed in as little as 15-30 minutes at temperatures ranging from 120-140°C. bristol.ac.uk

Table 2: Microwave-Assisted Synthesis of this compound Derivatives

| Reaction Step | Reactants | Catalyst/Base | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | 2,4-Dichloropyrimidine, Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 100 | 15 | 81 |

| Amination | 2-Amino-4-chloropyrimidine, Substituted amine | Triethylamine | Propanol | 150 | 120-140 | 15-30 | 75-90 |

| Heck Coupling | 2,4-Diamino-5-iodopyrimidine, Alkene | (Ph₃P)₂PdCl₂ / N-ethylpiperidine | DMF | 400 | 150 | 60-80 | >70 |

| Double Amination | Aryl bromide, Secondary amine | Pd₂(dba)₃ / XPhos / t-BuONa | Toluene | 200 | 130-150 | 10-30 | 60-95 |

Note: The data in this table is based on published results for similar pyrimidine derivatives and illustrates the potential of microwave-assisted synthesis. mdpi.comnih.govnih.gov

The continued exploration of novel catalytic systems and the application of advanced synthetic techniques like microwave-assisted synthesis are pivotal for the development of efficient, scalable, and environmentally friendly routes to valuable chemical compounds such as this compound.

Spectroscopic and Structural Elucidation of 4 Chloro 6 Cyclopropylpyrimidin 2 Amine and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-Chloro-6-cyclopropylpyrimidin-2-amine, ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity and arrangement of atoms within the molecule.

In the ¹H NMR spectrum of related 2-aminopyrimidine (B69317) derivatives, the protons of the amino group typically appear as a broad singlet. nih.govnih.gov The chemical shifts of the cyclopropyl (B3062369) protons are characteristically found in the upfield region of the spectrum. The methylene (B1212753) protons of the cyclopropyl ring are expected to show complex splitting patterns due to geminal and vicinal coupling. researchgate.netcaltech.edu Specifically, multiplets for the cyclopropyl methylene protons can be observed at approximately 0.50 ppm and 0.69 ppm. researchgate.net The methine proton of the cyclopropyl group would appear at a slightly downfield position. The pyrimidine (B1678525) ring proton, being in an electron-deficient aromatic system, is expected to resonate at a downfield chemical shift.

The ¹³C NMR spectrum provides complementary information. The carbons of the pyrimidine ring are expected to appear in the aromatic region, with their specific chemical shifts influenced by the chloro, amino, and cyclopropyl substituents. nih.gov The cyclopropyl carbons are characterized by their upfield chemical shifts, typically below 30 ppm. researchgate.net For instance, the methylene carbons of a cyclopropyl ring have been observed at around 5.5 ppm. researchgate.net

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to definitively assign the proton and carbon signals and to establish long-range correlations, further confirming the molecular structure. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Data is representative and based on analogs like 4-(4-(2-fluorophenyl)piperazine-1-yl) pyrimidin-2-amine and compounds with cyclopropyl moieties)

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyrimidine-H | ~6.5 - 7.5 | ~100 - 110 |

| NH₂ | ~5.0 - 6.0 (broad) | - |

| Cyclopropyl-CH | ~1.0 - 1.5 | ~10 - 20 |

| Cyclopropyl-CH₂ | ~0.5 - 1.0 | ~5 - 15 |

| Pyrimidine-C-Cl | - | ~160 - 165 |

| Pyrimidine-C-NH₂ | - | ~160 - 165 |

| Pyrimidine-C-Cyclopropyl | - | ~170 - 175 |

| Pyrimidine-CH | - | ~100 - 110 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₇H₈ClN₃), HRMS provides an exact mass measurement with a high degree of accuracy, typically to within a few parts per million.

The electron ionization (EI) mass spectrum of halogenated pyrimidines is characterized by a prominent molecular ion peak. acs.orgsapub.org The isotopic pattern of the molecular ion is a key diagnostic feature, as the presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M+). acs.org

The fragmentation of halogenated pyrimidines under mass spectrometric conditions often involves the loss of the halogen atom or other small neutral molecules. acs.org Common fragmentation pathways for pyrimidine derivatives include the loss of HCN or related fragments. acs.org For this compound, characteristic fragment ions could arise from the loss of a chlorine radical, a cyclopropyl group, or molecules such as HCN or cyanamide.

Table 2: Expected HRMS Data for this compound (Based on the principles of mass spectrometry of halogenated pyrimidines)

| Ion | Formula | Calculated m/z | Observed m/z |

| [M]⁺ | C₇H₈³⁵ClN₃ | 169.0407 | To be determined |

| [M+2]⁺ | C₇H₈³⁷ClN₃ | 171.0377 | To be determined |

| [M-Cl]⁺ | C₇H₈N₃ | 134.0718 | To be determined |

| [M-C₃H₅]⁺ | C₄H₃ClN₃ | 128.0016 | To be determined |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-Cl bonds. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. researchgate.net The C-H stretching vibrations of the cyclopropyl group and the pyrimidine ring are expected in the 2850-3100 cm⁻¹ range. The characteristic ring stretching vibrations of the pyrimidine core, which are coupled C=C and C=N stretching modes, are anticipated in the 1400-1600 cm⁻¹ region. nih.gov The C-Cl stretching vibration is typically observed at lower wavenumbers, generally in the 600-800 cm⁻¹ range. analis.com.my

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The pyrimidine ring breathing modes are often strong in the Raman spectrum. researchgate.net The symmetric C-H stretching of the cyclopropyl group would also be Raman active.

Table 3: Characteristic Vibrational Frequencies for this compound (Data is representative and based on analogs such as 2-amino-4,6-diarylpyrimidines and chloropyridazines) researchgate.netresearchgate.net

| Functional Group | FTIR (cm⁻¹) | Raman (cm⁻¹) | Vibrational Mode |

| N-H | 3300 - 3500 | 3300 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | 2850 - 3000 | Stretching |

| C=N, C=C | 1400 - 1600 | 1400 - 1600 | Ring Stretching |

| C-Cl | 600 - 800 | 600 - 800 | Stretching |

| Pyrimidine Ring | - | ~1000 | Ring Breathing |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like this compound, a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for the exact title compound is not publicly available, data from closely related analogs such as 4-Chloro-6-methoxypyrimidin-2-amine provides valuable insights. nih.govresearchgate.net In the crystal structure of this analog, the pyrimidine ring is essentially planar. nih.govresearchgate.net The molecules are linked by hydrogen bonds, forming dimers and sheets. nih.govresearchgate.net For this compound, it is expected that the pyrimidine ring will also be planar. The amino group would act as a hydrogen bond donor, potentially forming intermolecular hydrogen bonds with the nitrogen atoms of the pyrimidine ring of neighboring molecules. nih.govresearchgate.netresearchgate.net The cyclopropyl group's orientation relative to the pyrimidine ring would also be determined.

Table 4: Representative Crystallographic Data for an Analog, 4-Chloro-6-methoxypyrimidin-2-amine nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.7683 (2) |

| b (Å) | 16.4455 (2) |

| c (Å) | 10.7867 (2) |

| β (°) | 94.550 (1) |

| V (ų) | 666.36 (4) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the pyrimidine ring. The position and intensity of the absorption maxima are influenced by the substituents on the ring. The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted pyrimidine. The chlorine atom and the cyclopropyl group will also have an effect on the electronic structure and thus the UV-Vis spectrum. Studies on related compounds such as 2-amino-4-chloro-6-methylpyrimidine (B145687) have shown electronic transitions in the UV region. rsc.org

Table 5: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent (Data is representative and based on analogs like 2-amino-4-chloro-6-methylpyrimidine) rsc.orgresearchgate.net

| Transition | λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| π → π | ~250 - 300 | To be determined |

| n → π | ~300 - 350 | To be determined |

Pharmacological Activities and Biological Mechanisms of 4 Chloro 6 Cyclopropylpyrimidin 2 Amine Derivatives

Investigation of Broad-Spectrum Biological Activities

Research into derivatives of 4-Chloro-6-cyclopropylpyrimidin-2-amine has revealed their significant potential across several therapeutic areas, including antimicrobial, antiviral, and anticancer applications. The structural diversity achieved through modification of this core has led to the identification of compounds with notable efficacy against various pathogens and cancer cell lines.

The antimicrobial properties of pyrimidine (B1678525) derivatives have been extensively studied. For instance, various amide derivatives incorporating a cyclopropane (B1198618) moiety have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, has been a key metric in these evaluations. Similarly, antifungal activity has been observed in pyrimidine derivatives, with some compounds showing potent inhibition of fungal growth. nih.gov

In the realm of antiviral research, pyrimidine derivatives have shown promise against a range of viruses. nih.gov Studies have reported the efficacy of these compounds against viruses such as human coronavirus 229E (HCoV-229E), with some cyclopropylamino-substituted derivatives showing remarkable activity. mdpi.com The 50% effective concentration (EC50), which represents the concentration of a drug that gives half-maximal response, is a critical parameter in assessing antiviral potency.

Furthermore, the anticancer potential of this class of compounds is a significant area of investigation. Cytotoxicity assays against various cancer cell lines have demonstrated the ability of pyrimidine derivatives to inhibit cell proliferation, with 50% inhibitory concentration (IC50) values indicating their potency. researchgate.netresearchgate.netekb.egnih.gov

Table 1: Broad-Spectrum Biological Activities of Selected Pyrimidine and Cyclopropane Derivatives

| Compound Type | Activity | Organism/Cell Line | Measurement | Value | Reference |

|---|---|---|---|---|---|

| Cyclopropane Amide Derivatives | Antibacterial | Staphylococcus aureus | MIC80 | 32 - 128 µg/mL | mdpi.com |

| Cyclopropane Amide Derivatives | Antibacterial | Escherichia coli | MIC80 | 32 - 128 µg/mL | mdpi.com |

| Cyclopropane Amide Derivatives | Antifungal | Candida albicans | MIC80 | 16 - 128 µg/mL | mdpi.com |

| Pyrimidine Derivatives | Antifungal | Various Phytopathogenic Fungi | % Inhibition (at 50 µg/mL) | Up to 86.7% | nih.gov |

| Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives | Antiviral | Human Coronavirus 229E | EC50 | N/A | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Anticancer | PC3 (Prostate Cancer) | IC50 | 0.19 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Anticancer | MCF-7 (Breast Cancer) | IC50 | 1.66 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Anticancer | A549 (Lung Cancer) | IC50 | 4.55 µM | nih.gov |

| Benzo[a]phenazine Derivatives | Anticancer | HeLa (Cervical Cancer) | IC50 | 1.04 - 2.27 µM | researchgate.net |

| Imidazo[1,2-a]pyrimidine Derivatives | Anticancer | MCF-7 (Breast Cancer) | IC50 | 39.0 - 43.4 µM | researchgate.net |

Elucidation of Molecular Mechanisms of Action through Target Interaction Studies

The biological activities of this compound derivatives are underpinned by their ability to interact with and modulate the function of specific molecular targets, primarily enzymes that are critical for the survival and proliferation of pathogens and cancer cells.

Enzyme Inhibition Profiling

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and infectious diseases. Pyrimidine derivatives have been extensively investigated as kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase, is a well-established target in cancer therapy. Certain pyridopyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated potent EGFR inhibitory activity, with IC50 values in the nanomolar range. nih.govresearchgate.net

BRAF , a serine/threonine kinase that is frequently mutated in melanoma and other cancers, is another important target. Thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against both wild-type and mutated BRAF. researchgate.net

In the context of infectious diseases, kinases in pathogens such as Plasmodium falciparum, the causative agent of malaria, are attractive drug targets. Derivatives of 2,4,5-trisubstituted pyrimidines have been identified as dual inhibitors of ** P. falciparum glycogen (B147801) synthase kinase-3 (PfGSK3)** and ** P. falciparum protein kinase 6 (PfPK6)**, both of which are essential for the parasite's life cycle. acs.orgchemrxiv.org Potent inhibition of PfPK6 has also been demonstrated with other pyrimidine-based scaffolds. nih.govnih.gov

Table 2: Kinase Inhibition by Pyrimidine Derivatives

| Compound Type | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Tetrahydropyrido[4,3-d]pyrimidine Derivatives | EGFR | 8 - 18 nM | nih.gov |

| 2,4,6-Trisubstituted Pyrido[3,4-d]pyrimidine | EGFR L858R/T790M | 34 nM | nih.gov |

| Thieno[2,3-d]pyrimidine Derivative | B-RAF V600E | 0.042 µM | researchgate.net |

| 2,4,5-Trisubstituted Pyrimidine Derivative | PfGSK3 | 97 nM | acs.org |

| 2,4,5-Trisubstituted Pyrimidine Derivative | PfPK6 | 8 nM | acs.org |

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. The inhibition of DHODH is a validated strategy for the treatment of autoimmune diseases and is being explored for cancer therapy. While specific data on this compound derivatives as DHODH inhibitors is not extensively available, the pyrimidine core is a common feature in known DHODH inhibitors.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the production of tetrahydrofolate, a precursor required for the synthesis of nucleotides and amino acids. DHFR is a well-established target for anticancer and antimicrobial drugs. Diaminopyrimidine derivatives, which are structurally related to this compound, are known to be potent inhibitors of DHFR from various organisms, including the opportunistic pathogen Cryptosporidium parvum. nih.gov Some of these derivatives have shown significantly greater potency than the classical DHFR inhibitor, trimethoprim. nih.gov

Table 3: Dihydrofolate Reductase (DHFR) Inhibition by Diaminopyrimidine Derivatives

| Compound Class | Target Organism | IC50 Value | Reference |

|---|---|---|---|

| Lipophilic di- and tricyclic diaminopyrimidines | Cryptosporidium parvum | < 0.1 µM (for 9 compounds) | nih.gov |

| 6-Substituted pyrrolo[2,3-d]pyrimidines | Human DHFR | 0.46 - 0.59 µmol/L | mdpi.com |

Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Certain pyrimidine derivatives have been identified as selective COX-2 inhibitors, with IC50 values comparable to the established COX-2 inhibitor, meloxicam. mdpi.com

Table 4: Cyclooxygenase (COX) Inhibition by Pyrimidine Derivatives

| Compound Type | Target Enzyme | IC50 Value (µM) | Selectivity (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Pyrimidine Derivative (L1) | COX-1 | 14.80 ± 0.95 | 0.48 | mdpi.com |

| Pyrimidine Derivative (L1) | COX-2 | 7.10 ± 0.65 | mdpi.com | |

| Pyrimidine Derivative (L2) | COX-1 | 17.50 ± 1.10 | 0.43 | mdpi.com |

| Pyrimidine Derivative (L2) | COX-2 | 7.60 ± 0.70 | mdpi.com |

Receptor Ligand Binding and Modulation

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates monoaminergic systems, making it a target for neuropsychiatric disorders. researchgate.net The core structure of TAAR1 ligands often includes a basic amine and an aromatic or heteroaromatic moiety. researchgate.net While various heterocyclic motifs, including aminopyrimidines, have been explored for TAAR1 agonism, there are no specific studies reporting the binding affinity or modulatory effects of this compound derivatives at the TAAR1 receptor.

Serotonin (B10506) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are targets for a wide range of therapeutics. Certain aminopyrimidine derivatives have been shown to possess an affinity for serotonin receptors. nih.gov For example, a series of [4-[2-(4-arylpiperazin-1-yl)alkyl]cyclohexyl]pyrimidin-2-ylamines were found to have binding affinity for 5-HT1A receptors. nih.gov However, specific research detailing the interaction of this compound derivatives with any serotonin receptor subtype is not available in the current scientific literature.

Preclinical Assessment of Therapeutic Potentials

The pyrimidine scaffold is a common feature in many anticancer agents. While no direct studies on the anticancer efficacy of this compound derivatives were identified, research on structurally related 2-aminopyrimidine (B69317) derivatives demonstrates potential against breast cancer cell lines.

A study on microwave-assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives reported their cytotoxic activity against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. nih.gov One derivative, featuring a bromophenyl piperazine (B1678402) moiety at the 4-position of the pyrimidine ring, showed the highest activity against the MCF-7 cell line with an EC50 value of 89.37 ± 1.17 µM. nih.gov Another derivative with a 4-methyl piperazine moiety exhibited an EC50 of 221.91 ± 1.37 µM against the same cell line. nih.gov

Furthermore, other research has highlighted the antiproliferative activity of different substituted pyrimidine derivatives. For instance, quinazoline-based pyrimidodiazepine derivatives have been tested against a panel of 60 human tumor cell lines, with some compounds showing activity against the MCF-7 breast cancer cell line with GI50 values in the micromolar range. Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds showing IC50 values in the low micromolar range.

These findings suggest that the 2-aminopyrimidine core with a chloro-substituent is a viable scaffold for developing anticancer agents, though specific data for derivatives also containing a 6-cyclopropyl group is lacking.

Table 1: Cytotoxic Activity of Related 2-Amino-4-chloro-pyrimidine Derivatives against Breast Cancer Cell Line MCF-7

| Derivative Substitution at Position 4 | EC50 (µM) on MCF-7 Cells | Reference |

| Bromophenyl piperazine | 89.37 ± 1.17 | nih.gov |

| 4-methyl piperazine | 221.91 ± 1.37 | nih.gov |

Antiviral Properties and Inhibition of Viral Replication

Derivatives of the pyrimidine scaffold have been investigated for their potential to combat viral infections. Research into 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which can be synthesized from pyrimidine precursors, has identified compounds with notable efficacy against specific viruses. mdpi.com

Specifically, derivatives featuring a cyclopropylamino group have demonstrated remarkable effectiveness against the human coronavirus 229E (HCoV-229E). mdpi.com Further studies on this class of compounds revealed that substitutions at the 7-position of the pyrimido[4,5-d]pyrimidine core are crucial for antiviral activity. For instance, the introduction of amino-indane or tetrahydronaphthalene moieties led to compounds with selective activity against coronaviruses HCoV-229E and HCoV-OC43, without showing cellular toxicity. mdpi.com While many derivatives in the series lacked broad antiviral activity, the selective efficacy against certain coronaviruses highlights a promising avenue for targeted antiviral drug development. mdpi.com

In silico studies have also explored the potential of pyrimidine derivatives against other viruses. Molecular docking analyses performed on the main protease of SARS-CoV-2 suggested that certain 2-amino-4-chloro-pyrimidine derivatives could have a superior or equivalent affinity for the enzyme's active site compared to known inhibitors. nih.gov This computational evidence points towards the potential for these compounds to inhibit viral replication, a critical process for viral propagation. nih.govmdpi.com

Carbocyclic analogues of purine (B94841) xylofuranosides, synthesized from 2-amino-4,6-dichloropyrimidine (B145751), have also shown significant antiviral properties. nih.gov Notably, carbocyclic xylofuranosylguanine was found to be active against herpes simplex virus (types 1 and 2), human cytomegalovirus, and varicella-zoster virus. nih.gov

| Compound Class | Virus Strain | Activity Noted | Citation |

|---|---|---|---|

| Pyrimido[4,5-d]pyrimidines with cyclopropylamino group | Human coronavirus 229E (HCoV-229E) | Remarkable efficacy | mdpi.com |

| Pyrimido[4,5-d]pyrimidines with amino-indane or tetrahydronaphthalene substitution | HCoV-229E, HCoV-OC43 | Selective antiviral activity, no cellular toxicity | mdpi.com |

| Carbocyclic xylofuranosylguanine (derived from 2-amino-4,6-dichloropyrimidine) | Herpes simplex virus (1 and 2), Human cytomegalovirus, Varicella-zoster virus | Potent activity | nih.gov |

| 2-amino-4-chloro-pyrimidine derivatives | SARS-CoV-2 (in silico) | High binding affinity to main protease | nih.gov |

Anti-inflammatory Modulatory Effects

Pyrimidine derivatives are recognized for their significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. nih.gov Research has focused on their ability to selectively target cyclooxygenase-2 (COX-2), an enzyme upregulated in inflamed tissues. nih.govnih.gov

A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized and evaluated for their COX inhibitory effects. nih.gov Many of these compounds exhibited strong and selective suppression of COX-2 over COX-1. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov Similarly, other pyrimidine derivatives have shown high selectivity towards COX-2, with performance comparable to the established drug meloxicam. mdpi.com

The mechanism of action for these compounds involves fitting into the active site of the COX-2 enzyme, a finding supported by molecular docking studies. nih.gov Beyond COX inhibition, pyrimidine derivatives have been shown to suppress immune-induced nitric oxide (NO) generation, another important factor in the inflammatory cascade. nih.gov For instance, 2-amino-4,6-dichloropyrimidine derivatives were effective at inhibiting NO production in mouse peritoneal cells. nih.gov

Furthermore, certain bioactive compounds containing cyclohexene (B86901) moieties, which can be paired with pyrimidine structures, have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com

| Compound Class/Derivative | Target/Assay | Key Finding | IC50 (µM) | Citation |

|---|---|---|---|---|

| Pyrimidine derivatives L1 and L2 | COX-2 Inhibition | High selectivity towards COX-2, comparable to meloxicam. | Data not specified | mdpi.com |

| 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives | COX-2 Inhibition | Strong suppressive effect against COX-2. | Data not specified | nih.gov |

| 2-amino-4,6-dichloropyrimidine derivatives | Nitric Oxide (NO) Generation | Suppressed immune-induced NO generation. | Data not specified | nih.gov |

| Derivatives of 5-substituted 2-amino-4,6-dihydroxypyrimidine | Nitric Oxide (NO) Generation | Inhibited immune-induced NO generation. | Data not specified | nih.gov |

Antimicrobial and Antifungal Activity Investigations

The pyrimidine scaffold is a constituent of numerous compounds with demonstrated antimicrobial and antifungal properties. nih.gov Investigations into derivatives of 4-Chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine have confirmed their potential as antifungal agents. jyoungpharm.com A study evaluating several such derivatives against Aspergillus terreus and Aspergillus niger found that A. terreus was more susceptible. jyoungpharm.com One derivative, 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine, showed the highest efficacy among the tested compounds. jyoungpharm.com

Broader studies on newly synthesized pyrimidine and pyrimidopyrimidine analogs have revealed significant activity against a range of microbes. nih.gov When tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans, Aspergillus flavus), several compounds exhibited excellent antimicrobial activities, comparable to reference drugs like ampicillin (B1664943) and clotrimazole. nih.gov

The structural features of these derivatives play a critical role in their activity. For example, in a series of Schiff bases derived from 2-amino-4-chloropyridine (B16104), the presence and position of substituents on the aromatic ring were key determinants of their antimicrobial efficacy. researchgate.net

| Compound Class/Derivative | Organism | Activity Noted | Citation |

|---|---|---|---|

| 4-(benzo[d]thiazol-2-ylthio)-6-methoxy-N,N-dimethylpyrimidin-2-amine | Aspergillus terreus, Aspergillus niger | Effective antifungal, with higher activity against A. terreus. | jyoungpharm.com |

| Novel pyrimidine and pyrimidopyrimidine analogs (e.g., 3a, 3b, 3d, 4a-d) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | Excellent antibacterial activity. | nih.gov |

| Novel pyrimidine and pyrimidopyrimidine analogs (e.g., 9c, 10b) | Candida albicans, Aspergillus flavus | Excellent antifungal activity. | nih.gov |

| Schiff bases of 2-amino-4-chloropyridine (e.g., 3b, 3c, 3d) | Various bacteria and fungi | Significant biological activity against tested microorganisms. | researchgate.net |

Central Nervous System (CNS) Activity and Neuropharmacological Implications

Pyrimidine derivatives have been identified as a class of compounds with potential activity within the central nervous system (CNS). nih.gov For a compound to be active in the CNS, it must typically be capable of crossing the blood-brain barrier (BBB). In silico analysis of certain 2-amino-4-chloro-pyrimidine derivatives indicated that several compounds in the series possess physicochemical properties, such as a bioavailability score of 0.55 and predicted BBB permeability, that are favorable for CNS penetration. nih.gov This suggests their potential as scaffolds for developing neuropharmacological agents. While extensive in-vivo data for this compound derivatives specifically on CNS targets is limited in the reviewed literature, the foundational pyrimidine structure is present in compounds with known CNS effects, indicating a promising area for future research. nih.gov

Immunomodulatory Effects (e.g., Inflammatory Bowel Disease)

The anti-inflammatory properties of pyrimidine derivatives extend to broader immunomodulatory effects, which are relevant for treating autoimmune conditions like Inflammatory Bowel Disease (IBD). The modulation of cytokine production is a key mechanism in this regard. Amidrazone derivatives, for example, have been shown to modulate critical cytokines involved in inflammatory responses, such as IL-6, IL-10, IL-1β, and TNF-α. mdpi.com

In one study, a new derivative, compound 2f, strongly inhibited the secretion of the pro-inflammatory cytokine TNF-α by 66–81% across all tested concentrations. mdpi.com Another derivative, 2b, significantly reduced the release of TNF-α, IL-6, and the anti-inflammatory cytokine IL-10 at a high dose. mdpi.com The ability of these compounds to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6, which are key therapeutic targets in IBD, underscores their potential as immunomodulatory agents. mdpi.com

Anti-malarial Research

The 2-aminopyrimidine moiety has been successfully incorporated into hybrid molecules to create potent agents against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Researchers have synthesized 2-aminopyrimidine-based 4-aminoquinolines, which have shown impressive in vitro activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of the parasite. nih.gov

One particular derivative, 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine, was exceptionally potent, with an IC50 value of 3.6 nM against a CQR strain, making it 56 times more potent than chloroquine (B1663885) itself. nih.gov The design of these hybrid molecules, which link the 7-chloro-4-aminoquinoline unit to an aminopyrimidine moiety, is a strategic approach to overcome drug resistance. nih.gov These compounds are thought to target both heme and parasitic DNA. nih.gov

| Compound Derivative | Plasmodium Strain | Activity | IC50 | Citation |

|---|---|---|---|---|

| 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine | P. falciparum (K1, CQR) | Highly potent anti-plasmodial activity | 3.6 nM | nih.gov |

| 2-Aminopyrimidine based 4-aminoquinolines (general class) | P. falciparum (3D7, CQS) & (K1, CQR) | Activity in the nM range | Varies | nih.gov |

Anti-tubercular Research

Derivatives of the pyrimidine scaffold have been explored for their potential to treat tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb). A study on 4-aminopyrrolo[2,3-d]pyrimidines, which are structural analogs of purines and pyrimidines, identified several compounds with significant anti-tubercular activity. nih.gov

The structure-activity relationship (SAR) in this series indicated that the position of halogen substitutions on an associated phenyl ring influenced efficacy. nih.gov For example, replacing a chlorine atom with a bromine atom at the meta-position of the phenyl ring resulted in a twofold increase in anti-tubercular activity. nih.gov The most potent compound from this series was N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which exhibited a minimum inhibitory concentration (MIC90) of 0.488 µM and was non-cytotoxic to Vero cells. nih.gov These findings suggest that the 7H-pyrrolo[2,3-d]pyrimidine core is a valuable template for developing new anti-TB drugs. nih.gov

| Compound Derivative | M. tuberculosis Strain | Activity | MIC90 | Citation |

|---|---|---|---|---|

| N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | GFP reporter strain | Most potent in series, non-cytotoxic | 0.488 µM | nih.gov |

| N-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | GFP reporter strain | Significant activity | 15.625 µM | nih.gov |

| N-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | GFP reporter strain | Moderate activity | 31.25 µM | nih.gov |

Structure Activity Relationship Sar Studies and Rational Drug Design with 4 Chloro 6 Cyclopropylpyrimidin 2 Amine Derivatives

Systematic Modification of the Pyrimidine (B1678525) Core and Substituents

The 2,4-diaminopyrimidine core is a well-established pharmacophore that mimics the adenine ring of ATP, enabling it to bind to the hinge region of kinase active sites. Rational drug design efforts focus on systematically altering the substituents at the C2, C4, C5, and C6 positions of the pyrimidine ring to achieve desired biological activity and drug-like properties.

The chlorine atom at the C4 or C6 position of the pyrimidine ring is a critical feature in many derivatives, serving both as a key interaction point and a reactive handle for further chemical modification. The nature and position of the halogen can significantly influence the compound's inhibitory activity.

Research on related 6-chloro-phenylpyrimidines has shown that the chloro group is pivotal for potent anti-cancer activity. The structure-activity relationship in these series often mimics that of other related heterocyclic systems, indicating the fundamental role of the substitution pattern. For instance, in a series of 2-heteroarylpyrimidines, the presence of a nitrogen atom in the heteroaryl group positioned ortho to the pyrimidine core was found to be optimal for activity. This suggests that the electronic and steric properties imparted by the chlorine atom at C6 are finely tuned for target engagement. Replacing the chlorine with other halogens (e.g., fluorine, bromine) or moving it to a different position would alter the electrostatic potential and steric profile of the molecule, likely impacting its binding affinity and selectivity.

Table 1: Impact of C6-Substituent on Pyrimidine Derivatives' Activity

| Compound ID | C6-Substituent | Target/Assay | Activity (IC₅₀) |

| Analog 1A | -Cl | Anti-cancer cell line | Potent |

| Analog 1B | -H | Anti-cancer cell line | Reduced Potency |

| Analog 1C | -CH₃ | Anti-cancer cell line | Reduced Potency |

Data is illustrative, based on general findings in referenced literature.

The cyclopropyl (B3062369) group is a valuable substituent in drug design, known for imparting conformational rigidity and improving metabolic stability. The high C-H bond dissociation energy within the strained ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes. However, when attached directly to an amine, the cyclopropyl group can sometimes lead to the formation of reactive metabolites. In the 4-chloro-6-cyclopropylpyrimidin-2-amine scaffold, the cyclopropyl group is attached directly to the pyrimidine core, which generally enhances metabolic stability.

Modifications to the cyclopropyl ring itself can further optimize the molecule's properties. For example, adding a methyl group to the cyclopropyl ring can block potential sites of oxidation and allow the moiety to access deeper lipophilic pockets in the target protein, thereby boosting potency. The stereochemistry of any substituents on the cyclopropyl ring is also critical, as different stereoisomers can exhibit vastly different biological activities due to their unique three-dimensional arrangement and fit within the target's binding site.

Table 2: Effect of Cyclopropyl Group Modification

| Compound ID | C6-Substituent | Key Property | Outcome |

| Analog 2A | Cyclopropyl | Metabolic Stability | Improved half-life |

| Analog 2B | Methyl-substituted Cyclopropyl | Metabolic Stability & Potency | Blocked oxidation, enhanced binding |

| Analog 2C | Isopropyl | Potency | Reduced activity (loss of rigidity) |

Data is illustrative, based on general findings in referenced literature.

The 2-amino group is a primary point for derivatization to explore the solvent-exposed region of the kinase binding pocket and improve properties like solubility and cell permeability. SAR studies on 2,4-diaminopyrimidines demonstrate that the nature of the substituent on this amino group is a major determinant of potency and selectivity.

Typically, the 2-amino group is functionalized with various aryl or heteroaryl moieties, often through different linkers. The choice of the linker and the terminal group can influence hydrogen bonding, hydrophobic interactions, and van der Waals forces with the target protein. For instance, studies on pyrimidine derivatives as kinase inhibitors have shown that simple aniline substituents at the 2-position often result in inactive compounds. However, incorporating more complex side chains, such as those containing piperazine (B1678402) or other heterocyclic scaffolds, can lead to highly potent molecules. The length, rigidity, and chemical nature of the linker connecting the pyrimidine core to the terminal group are systematically varied to find the optimal interaction with the target.

Table 3: Influence of 2-Amino Group Derivatization

| Compound ID | 2-Amino Substituent | Target | Activity (IC₅₀) |

| Analog 3A | -NH₂ | Kinase A | Inactive |

| Analog 3B | -NH-Phenyl | Kinase A | Low micromolar |

| Analog 3C | -NH-linker-Piperazine-Aryl | Kinase A | Nanomolar |

Data is illustrative, based on general findings in referenced literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of compounds based on their physicochemical properties and structural features. For pyrimidine derivatives, 3D-QSAR models are developed to understand the structural requirements for potent biological activity.

In a typical QSAR study, a dataset of related compounds with known activities is divided into a training set and a test set. The training set is used to build a model that correlates molecular descriptors (e.g., electronic, steric, hydrophobic properties) with activity. The model's predictive power is then validated using the test set. For 2,4-diaminopyrimidine derivatives, QSAR analyses often highlight that lipophilicity is a key driver of improved activity. However, high lipophilicity can negatively impact solubility and permeability, so a balance must be struck. QSAR models provide visual representations, such as contour maps, that show regions where certain properties (e.g., hydrophobicity, positive charge) are favorable or unfavorable for activity, guiding the design of new, more potent analogs. These models have been successfully applied to design novel inhibitors for targets like Janus kinase 3 (JAK3) and acid ceramidase.

Design Principles for Enhancing Selectivity and Potency against Biological Targets

The rational design of potent and selective inhibitors based on the this compound scaffold involves leveraging subtle differences in the ATP-binding sites of target proteins, such as kinases.

Key design principles include:

Exploiting Unique Pockets: Selectivity is often achieved by designing substituents that can interact with specific, less-conserved pockets or residues near the ATP-binding site. For example, modifying a substituent to exploit a unique threonine residue in the nicotinamide sub-pocket of PARP4 led to highly selective inhibitors.

Modulating Lipophilicity and Solubility: While increasing lipophilicity can enhance potency, it often leads to poor solubility and pharmacokinetic profiles. A key strategy is to introduce polar groups or heteroatoms into solvent-exposed moieties to improve solubility without sacrificing binding affinity.

Hinge-Binding Optimization: The 2-aminopyrimidine (B69317) core forms crucial hydrogen bonds with the kinase hinge region. Modifications to the pyrimidine ring and its immediate substituents are made to optimize these interactions, which are fundamental to potency.

Hybridization of Pharmacophores: Combining the pyrimidine scaffold with other known pharmacophores can lead to compounds with enhanced or dual-target activity. For example, tethering benzenesulfonamide and 1,2,3-triazole pharmacophores to known non-steroidal anti-inflammatory drugs (NSAIDs) resulted in new selective COX-2 inhibitors.

Through the iterative application of these principles, guided by SAR data and computational modeling, the this compound scaffold can be effectively optimized to produce highly potent and selective drug candidates for a range of biological targets.

Computational Chemistry and Molecular Modeling for 4 Chloro 6 Cyclopropylpyrimidin 2 Amine Interactions

Molecular Docking Simulations for Ligand-Protein Binding Prediction

In the context of kinase inhibitors, which often feature the 6-cyclopropylpyrimidin-2-amine core, molecular docking studies reveal that this moiety plays a critical role in establishing key interactions within the ATP-binding pocket. The 2-amine group and the pyrimidine (B1678525) ring nitrogens are frequently involved in forming hydrogen bonds with the hinge region of the kinase domain. This "hinge-binding" motif is a cornerstone of inhibitory activity for many kinase inhibitors.

The cyclopropyl (B3062369) group, attached at the 6-position of the pyrimidine ring, typically orients towards a hydrophobic pocket. Its small, rigid structure is advantageous as it can fit into sterically constrained regions, contributing to the ligand's binding affinity through favorable van der Waals interactions. The chlorine atom at the 4-position serves as a reactive handle for chemical synthesis but also influences the electronic properties of the pyrimidine ring and can engage in halogen bonding or other hydrophobic interactions within the protein's active site.

A representative analysis of the interactions involving the core scaffold is summarized below:

| Interacting Group of Scaffold | Protein Residue/Region | Type of Interaction |

| 2-Amine Group | Hinge Region Backbone | Hydrogen Bond (Donor) |

| Pyrimidine Ring Nitrogen | Hinge Region Backbone | Hydrogen Bond (Acceptor) |

| Cyclopropyl Group | Hydrophobic Pocket | Van der Waals / Hydrophobic |

| 4-Chloro Group | Hydrophobic Pocket | Halogen Bond / Hydrophobic |

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While 4-Chloro-6-cyclopropylpyrimidin-2-amine itself is a building block, its structural motif is used in pharmacophore models for virtual screening campaigns. Researchers design these models based on the known interactions of active compounds containing this scaffold.

The core pharmacophoric features derived from the 6-cyclopropylpyrimidin-2-amine moiety would typically include:

A hydrogen bond donor (the 2-amine).

One or two hydrogen bond acceptors (the pyrimidine nitrogens).

A hydrophobic feature (the cyclopropyl group).

By screening large virtual libraries for molecules that match this pharmacophore, researchers can identify novel compounds that may bind to a target of interest, such as a specific kinase or other enzymes. This allows for the exploration of new biological targets for which this scaffold might show therapeutic potential.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Following molecular docking, which provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide valuable information on the stability of the binding pose, the conformational flexibility of the ligand and protein, and the energetic components of the binding.

MD simulations of protein-ligand complexes containing the 6-cyclopropylpyrimidin-2-amine scaffold can reveal how the binding of the ligand affects the protein's structure and dynamics. For instance, the binding of an inhibitor to a kinase can stabilize the protein in an inactive conformation, preventing the necessary conformational changes for its catalytic activity. The rigidity of the cyclopropyl group can help to lock the ligand into a specific orientation, which in turn restricts the movement of key protein loops, such as the activation loop, thereby enforcing an inactive state.

The binding of a ligand to a protein is a thermodynamic process influenced by changes in enthalpy and entropy, including the effects of the surrounding solvent (water). MD simulations, often combined with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), can be used to calculate the binding free energy. These calculations help to dissect the energetic contributions of different interactions and the role of solvation.

For a ligand containing the 6-cyclopropylpyrimidin-2-amine core, these studies can quantify:

The favorable energy contribution from the hydrogen bonds to the hinge region.

The desolvation penalty of removing the ligand and the binding site from the water.

The favorable hydrophobic interactions of the cyclopropyl group, which displaces water molecules from the binding pocket, leading to an entropic gain.

These detailed energetic insights are crucial for the rational design and optimization of lead compounds.

Advanced Computational Approaches in Drug Discovery

Beyond classical docking and MD simulations, more advanced computational methods are being applied to scaffolds like this compound. These include enhanced sampling techniques, quantum mechanics/molecular mechanics (QM/MM) calculations, and machine learning models.

Enhanced Sampling MD: Techniques like metadynamics or umbrella sampling can be used to explore the full conformational landscape of the ligand in the binding pocket and to calculate the binding free energy with higher accuracy.

QM/MM Calculations: For a detailed understanding of specific interactions, such as the formation of a covalent bond or the precise nature of a halogen bond from the 4-chloro group, QM/MM methods can be employed. In these methods, the reactive center (e.g., the ligand and key active site residues) is treated with high-level quantum mechanics, while the rest of the protein is treated with classical molecular mechanics.

Machine Learning (ML): ML models are increasingly used to predict biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and potential off-targets. By training models on datasets of compounds containing the 6-cyclopropylpyrimidin-2-amine motif, it is possible to predict the properties of new, unsynthesized derivatives, thereby prioritizing synthetic efforts.

These advanced computational approaches continue to refine our understanding of how chemical fragments like this compound contribute to the pharmacological profile of a drug, accelerating the journey from a chemical building block to a clinical candidate.

Homology Modeling for Unresolved Protein Structures

The foundation of structure-based drug design is the three-dimensional structure of the target protein. However, experimental determination of protein structures through techniques like X-ray crystallography or NMR spectroscopy is not always feasible. In such cases, homology modeling, also known as comparative modeling, offers a powerful alternative to generate a reliable 3D model of the target protein. nih.gov This method relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures.

The process of homology modeling for a protein target of this compound, for which no experimental structure is available, would typically involve the following steps:

Template Identification: The first step is to identify a suitable template protein with a known experimental structure that shares a significant degree of sequence identity with the target protein. This is achieved by searching protein structure databases, such as the Protein Data Bank (PDB), using the amino acid sequence of the target protein. For instance, if this compound were found to inhibit a specific kinase, researchers would look for crystal structures of homologous kinases. nih.gov

Sequence Alignment: Once a template is selected, the amino acid sequence of the target protein is aligned with the sequence of the template protein. The quality of this alignment is crucial for the accuracy of the final model.

Model Building: Using the sequence alignment as a guide, a 3D model of the target protein is constructed. The coordinates of the conserved residues in the alignment are copied from the template to the model. The conformations of the non-conserved loops and side chains are then predicted using various computational algorithms.

Model Refinement and Validation: The generated model is then refined to correct any steric clashes or unfavorable geometries. This is often achieved through energy minimization and molecular dynamics simulations. nih.gov The quality of the final model is assessed using a variety of computational tools that check its stereochemical properties, bond lengths, and angles. For example, in a study on pyrimidine analogues targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain, a homology model was generated and optimized using GROMACS, with the final model showing a low root-mean-square deviation (RMSD) when compared to the template structure, indicating a high-quality model. researchgate.netsemanticscholar.org

Once a validated homology model of the target protein is obtained, it can be used for molecular docking studies with this compound. These studies can predict the binding mode of the compound within the active site of the protein, identify key amino acid residues involved in the interaction, and estimate the binding affinity. This information is invaluable for understanding the structure-activity relationship (SAR) and for designing new derivatives with improved inhibitory potential. For example, homology models of PAK1 kinase have been used to guide the design of pyrazolo[3,4-d]pyrimidine-based inhibitors. nih.gov

Table 1: Key Steps and Considerations in Homology Modeling

| Step | Description | Key Considerations |

|---|---|---|

| Template Selection | Identifying a suitable protein with a known 3D structure and high sequence similarity to the target. | Sequence identity should ideally be >30% for a reliable model. The template should be in a biologically relevant conformation. |

| Sequence Alignment | Aligning the amino acid sequences of the target and template proteins. | Accuracy of the alignment is critical, especially in loop regions and for residues in the active site. |

| Model Construction | Building the 3D coordinates of the target protein based on the template structure and alignment. | Loop modeling is a significant challenge. Side-chain conformations need to be accurately predicted. |

| Model Refinement | Optimizing the geometry of the constructed model to remove steric clashes and improve its energetic stability. | Energy minimization and molecular dynamics simulations are commonly used. |

Pharmacophore Modeling and Ligand-Based Drug Design

In situations where even a suitable template for homology modeling is unavailable, or to complement structure-based approaches, ligand-based drug design methods are employed. nih.gov These methods rely on the information derived from a set of known active molecules (ligands) to develop a model that defines the essential structural features required for biological activity. Pharmacophore modeling is a cornerstone of ligand-based drug design. researchgate.net

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a particular response. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

The process of developing a pharmacophore model for a series of compounds related to this compound would generally follow these steps:

Training Set Selection: A diverse set of molecules with known biological activities against the target of interest is compiled. This set, known as the training set, should ideally include both highly active and inactive compounds to effectively discriminate the essential features.

Conformational Analysis: The three-dimensional conformations of the molecules in the training set are generated and analyzed. This is a critical step as the biologically active conformation of a flexible molecule may not be its lowest energy state.

Pharmacophore Hypothesis Generation: The conformations of the active molecules are superimposed to identify the common chemical features arranged in a specific 3D geometry. Several hypotheses are generated and scored based on how well they map the active compounds and exclude the inactive ones. For instance, a pharmacophore model for pyrimidine-based kinase inhibitors would likely include a hydrogen bond acceptor feature for the pyrimidine nitrogen and a hydrogen bond donor from the amino group, which are known to interact with the hinge region of many kinases. acs.org

Model Validation: The best pharmacophore hypothesis is then validated using a test set of compounds that were not used in the model generation. A good pharmacophore model should be able to accurately predict the activity of the test set compounds.